molecular formula C8H6IN B1323123 3-Iodo-2-methylbenzonitrile CAS No. 52107-66-1

3-Iodo-2-methylbenzonitrile

Cat. No.: B1323123
CAS No.: 52107-66-1
M. Wt: 243.04 g/mol
InChI Key: ZCBCXMRTOKVFQF-UHFFFAOYSA-N
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Description

3-Iodo-2-methylbenzonitrile is an organic compound with the molecular formula C8H6IN. It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the third position and a methyl group at the second position. This compound is a solid at room temperature and is typically stored in a dark place under an inert atmosphere to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-2-methylbenzonitrile can be synthesized through various methods. One common method involves the iodination of 2-methylbenzonitrile. This process typically uses iodine and a suitable oxidizing agent, such as periodic acid, in the presence of sulfuric acid. The reaction is carried out under reflux conditions, usually at temperatures ranging from 20°C to 118°C for about 6 hours .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Various substituted benzonitriles.

    Coupling: Biaryl compounds.

    Reduction: 2-methyl-3-iodobenzylamine.

Scientific Research Applications

3-Iodo-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block in the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-2-methylbenzonitrile largely depends on its chemical reactivity. The iodine atom and nitrile group are key functional groups that participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, while the nitrile group can undergo reduction or serve as a site for further functionalization. These reactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it.

Comparison with Similar Compounds

  • 2-Iodo-3-methylbenzonitrile
  • 4-Iodo-2-methylbenzonitrile
  • 3-Bromo-2-methylbenzonitrile

Comparison: 3-Iodo-2-methylbenzonitrile is unique due to the specific positioning of the iodine and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For instance, the iodine atom at the third position makes it more suitable for certain substitution reactions compared to its isomers.

Properties

IUPAC Name

3-iodo-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBCXMRTOKVFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630517
Record name 3-Iodo-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-66-1
Record name 3-Iodo-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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